2-(2-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5S/c1-29-17-6-2-3-7-18(17)30-16-19(26)21-10-5-15-31(27,28)25-13-11-24(12-14-25)20-22-8-4-9-23-20/h2-4,6-9H,5,10-16H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQFKDKZYGESJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-methoxyphenol, which is then reacted with appropriate reagents to introduce the acetamide and sulfonyl groups. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures. Industrial methods may also involve continuous flow processes and automated systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The aromatic and heterocyclic rings in the compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a diverse array of products.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues

*Estimated based on structural similarity.
Key Findings
Structural Modifications and Solubility: The target compound’s sulfonamide linker differentiates it from Ranolazine, which has a hydroxyl group. Sulfonamides generally enhance metabolic stability but may reduce membrane permeability compared to hydroxyl groups . Example 72 () incorporates a 4-methylpiperazine group instead of the pyrimidin-2-yl substituent, improving aqueous solubility due to the methyl group’s polarity .
However, the target compound’s pyrimidin-2-yl group may shift its selectivity toward kinases (e.g., JAK or PI3K) rather than ion channels . Compound 708559 () shares a propyl-piperazine-sulfonamide backbone but substitutes the pyrimidine with a dichlorophenyl group, suggesting divergent targets (e.g., σ-receptors vs. kinases) .
Synthetic Efficiency :
Pharmacokinetic and Toxicity Considerations
- Ranolazine: Exhibits moderate oral bioavailability (35–50%) and is metabolized via CYP3A4. Its hydroxyl group facilitates glucuronidation, reducing toxicity risks .
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.47 g/mol. The presence of methoxy groups, a piperazine ring, and a pyrimidine moiety contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group and the piperazine ring are known to enhance binding affinity to various receptors and enzymes, potentially modulating pathways involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, including myeloperoxidase (MPO), which has implications in inflammatory diseases .
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against gram-positive bacteria due to structural similarities with known antimicrobial agents .
Biological Activity Data
A summary of the biological activities observed in studies involving this compound is presented in the table below:
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated various derivatives similar to the compound , reporting moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The presence of methoxy groups was critical for enhancing activity against gram-positive organisms .
- Enzyme Inhibition Research : Inhibitors targeting MPO have been investigated for their role in treating inflammatory disorders. Compounds with similar structures showed promising results in preclinical models, suggesting that this compound could exhibit similar efficacy .
- Pharmacological Profiling : A comprehensive pharmacological profiling indicated that compounds with piperazine moieties often demonstrate enhanced bioactivity due to their ability to interact with multiple biological targets .
Q & A
Q. What are the key synthetic pathways for 2-(2-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, and how is purity ensured during synthesis?
Methodological Answer: The synthesis typically involves multi-step reactions:
Substitution reactions under alkaline conditions to introduce methoxyphenoxy groups (e.g., using 2-methoxyphenol and a halogenated intermediate) .
Sulfonylation of the piperazine moiety using sulfonyl chlorides in aprotic solvents (e.g., dichloromethane) under nitrogen atmosphere .
Acetamide coupling via condensation reagents like EDC/HOBt to link the sulfonylated piperazine to the phenoxy-acetamide backbone .
Purity Control:
- Intermediate purification via column chromatography (silica gel, gradient elution).
- Final compound characterization using HPLC (≥95% purity threshold) and mass spectrometry .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR identifies proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- 13C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonyl (SO2, ~55 ppm) groups .
- IR Spectroscopy : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Exposure Mitigation :
- Avoid inhalation (use N95 masks if powder forms are handled).
- Skin contact: Immediate washing with soap and water; contaminated gloves disposed as hazardous waste .
- Storage : In airtight containers at –20°C, away from light and moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?
Methodological Answer:
- Solvent Selection : Use dry DMF or dichloromethane to enhance sulfonyl chloride reactivity .
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or bases (e.g., triethylamine) to accelerate the reaction .
- Reagent Ratios : Optimize sulfonyl chloride:piperazine molar ratio (typically 1.2:1) to ensure complete conversion .
Q. How can researchers resolve discrepancies in reported biological activities of structural analogs?
Methodological Answer:
- Data Triangulation :
- Compare assay conditions (e.g., cell lines, incubation times) across studies. Variations in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Validate target binding using surface plasmon resonance (SPR) to measure kinetic parameters (KD, Kon/Koff) .
- Structural-Activity Relationship (SAR) Analysis :
- Modify substituents (e.g., replacing methoxy with ethoxy) and assess activity shifts using dose-response curves .
Q. What strategies enhance the target specificity of derivatives for neurological applications?
Methodological Answer:
- Pharmacophore Modeling : Identify critical moieties (e.g., sulfonamide group for blood-brain barrier penetration) using molecular docking (e.g., AutoDock Vina) .
- Selective Functionalization :
- Introduce fluorine at the pyrimidine ring to enhance binding to serotonin receptors (e.g., 5-HT1A) .
- Replace piperazine with a morpholine ring to reduce off-target kinase activity .
- In Vivo Pharmacokinetics : Assess brain-plasma ratio in rodent models after oral administration .
Q. How can researchers address contradictions in reported synthetic yields for intermediates?
Methodological Answer:
- Reproducibility Checks :
- Verify stoichiometry and reagent purity (e.g., anhydrous conditions for substitution reactions) .
- Use in situ monitoring (e.g., TLC or FTIR) to track reaction progress .
- Byproduct Analysis :
- Isolate side products via preparative HPLC and characterize using NMR/MS to identify competing pathways (e.g., over-sulfonylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
